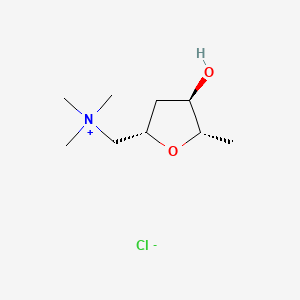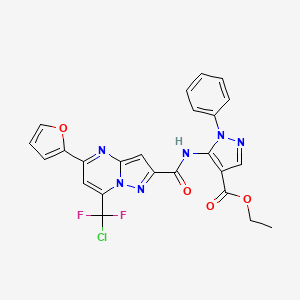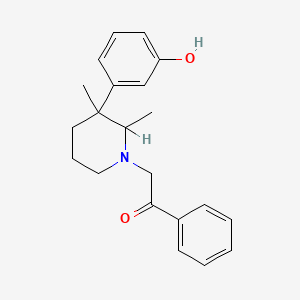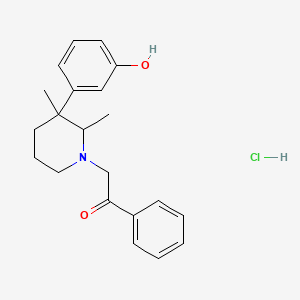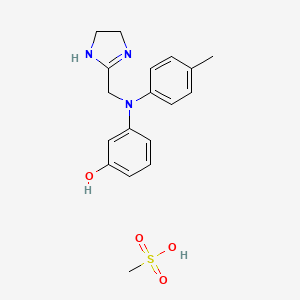
Phentolamine mesylate
Descripción general
Descripción
El mesilato de fentolamina es un antagonista alfa-adrenérgico no selectivo que se utiliza principalmente en el ámbito médico. Es conocido por su capacidad para inducir vasodilatación al bloquear los receptores adrenérgicos alfa-1 y alfa-2. Este compuesto se utiliza en el tratamiento de episodios hipertensivos, el diagnóstico de feocromocitoma y la reversión de la anestesia de tejidos blandos, entre otras aplicaciones .
Mecanismo De Acción
El mesilato de fentolamina ejerce sus efectos al bloquear de forma competitiva tanto los receptores adrenérgicos alfa-1 como alfa-2. Este bloqueo da como resultado la vasodilatación de los músculos lisos vasculares, lo que lleva a una disminución de la presión arterial. El compuesto también aumenta indirectamente la frecuencia cardíaca y la contractilidad a través del reflejo barorreceptor, lo que compensa la caída de la presión arterial .
Compuestos similares:
Prazosina: Un antagonista alfa-1 adrenérgico selectivo utilizado principalmente para la hipertensión.
Fenoxibenzamina: Un antagonista alfa-adrenérgico no selectivo utilizado en el tratamiento de feocromocitoma.
Doxazosina: Otro antagonista alfa-1 adrenérgico selectivo utilizado para la hipertensión y la hiperplasia prostática benigna.
Comparación: El mesilato de fentolamina es único en su bloqueo no selectivo de los receptores alfa-1 y alfa-2, lo que lo diferencia de los antagonistas selectivos como la prazosina y la doxazosina. Esta no selectividad da como resultado una taquicardia refleja más pronunciada en comparación con los bloqueadores alfa-1 selectivos .
La versatilidad del mesilato de fentolamina en entornos clínicos e de investigación, junto con su perfil farmacológico único, lo convierte en un compuesto valioso en diversos campos de la ciencia y la medicina.
Análisis Bioquímico
Biochemical Properties
Phentolamine Mesylate acts as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . It interacts with these receptors, causing vasodilation of vascular smooth muscles . The nature of these interactions is competitive, meaning that this compound competes with other molecules for the same binding sites on these receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which can affect cell signaling pathways and cellular metabolism . For instance, it can lead to a decrease in blood pressure, which can have downstream effects on various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha-1 and alpha-2 adrenergic receptors . This binding inhibits the normal function of these receptors, leading to vasodilation . This can result in changes in gene expression and can influence the activity of various enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the drug’s effects can diminish over time due to the body’s metabolic processes
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that lower doses can lead to vasodilation and a decrease in blood pressure, while higher doses can cause more pronounced effects . High doses can also lead to adverse effects, such as tachycardia and cardiac arrhythmias .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways . It can interact with transporters or binding proteins, which can affect its localization or accumulation
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del mesilato de fentolamina típicamente involucra la reacción de 3-hidroxi-4-metildifenilamina con clorometilimidazolina clorhidrato en presencia de un solvente como el tolueno. El clorhidrato de fentolamina resultante se somete luego a regulación del pH y alcalinización para obtener fentolamina. Finalmente, la fentolamina se salifica en alcohol isopropílico y se refina en un solvente mixto de etanol-acetato de etilo para producir mesilato de fentolamina .
Métodos de producción industrial: Un método de preparación industrial mejorado implica agregar MCM-41 mesoporoso alcalinizado a una solución de clorhidrato de fentolamina, agitar en condiciones de calentamiento, filtrar, enfriar el filtrado y luego agregar el sólido blanco a una solución de etanol de ácido metanosulfónico. Se agrega acetato de etilo gota a gota, seguido de enfriamiento para cristalización, lavado con agua helada y secado al vacío para obtener mesilato de fentolamina .
Análisis De Reacciones Químicas
Tipos de reacciones: El mesilato de fentolamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las condiciones varían según el sustituyente que se introduce, pero los reactivos comunes incluyen halógenos y nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir varias formas reducidas de mesilato de fentolamina .
Aplicaciones Científicas De Investigación
El mesilato de fentolamina tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Prazosin: A selective alpha-1 adrenergic antagonist used primarily for hypertension.
Phenoxybenzamine: A non-selective alpha-adrenergic antagonist used in the treatment of pheochromocytoma.
Doxazosin: Another selective alpha-1 adrenergic antagonist used for hypertension and benign prostatic hyperplasia.
Comparison: Phentolamine mesylate is unique in its non-selective blockade of both alpha-1 and alpha-2 receptors, which distinguishes it from selective antagonists like prazosin and doxazosin. This non-selectivity results in a more pronounced reflex tachycardia compared to selective alpha-1 blockers .
This compound’s versatility in both clinical and research settings, along with its unique pharmacological profile, makes it a valuable compound in various fields of science and medicine.
Propiedades
IUPAC Name |
3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYDFVHFQEFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-60-2 (Parent) | |
| Record name | Phentolamine mesilate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60215315 | |
| Record name | Phentolamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65-28-1 | |
| Record name | Phentolamine methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phentolamine mesilate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phentolamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phentolamine mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENTOLAMINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7543E5K9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


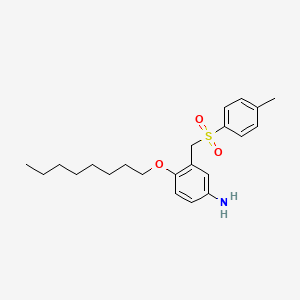
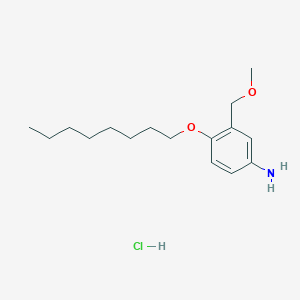
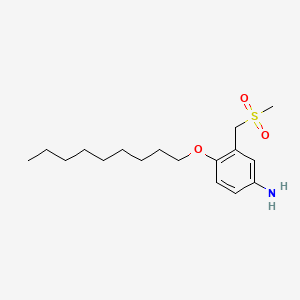

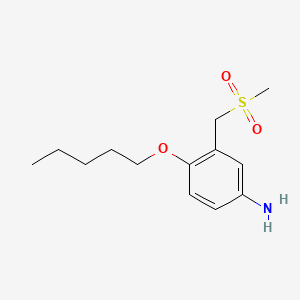

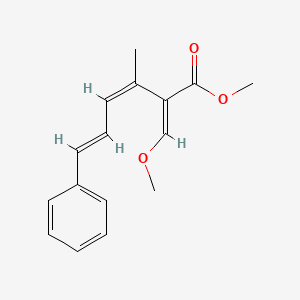
![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)
